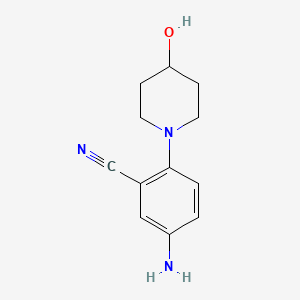

5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

5-amino-2-(4-hydroxypiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-8-9-7-10(14)1-2-12(9)15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSRJNOLMKZWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 4 Hydroxypiperidin 1 Yl Benzonitrile and Its Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile, the primary disconnections involve the bond between the piperidine (B6355638) nitrogen and the aromatic ring, and the transformation of the amino group.

The most logical disconnection is the C-N bond formed via a nucleophilic aromatic substitution (SNAr) reaction. This approach identifies 4-hydroxypiperidine (B117109) and a suitably activated benzonitrile (B105546) derivative as the key precursors. The amino group on the benzonitrile ring can be derived from the reduction of a nitro group, which is a common and efficient transformation. The nitro group also serves as a powerful electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack.

This leads to a primary precursor, a 2-halo-5-nitrobenzonitrile. The halogen at the 2-position acts as a leaving group. Fluorine is often preferred due to the high electronegativity which enhances the rate of SNAr reactions. Therefore, 2-fluoro-5-nitrobenzonitrile (B100134) is an ideal starting material.

The key precursors identified through this analysis are outlined in the table below.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile |  |

Aromatic core, provides the cyano and masked amino (nitro) groups, and the site for SNAr reaction. |

| 4-Hydroxypiperidine |  |

Nucleophile that displaces the fluorine atom on the benzonitrile ring. |

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, an efficient two-step pathway can be devised. This pathway is optimized for high yields and selectivity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction of 2-fluoro-5-nitrobenzonitrile with 4-hydroxypiperidine. This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The base deprotonates the piperidine nitrogen, increasing its nucleophilicity. The reaction proceeds via a Meisenheimer complex intermediate and results in the formation of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group

The second step is the chemoselective reduction of the nitro group to an amine. It is crucial that the reducing agent does not affect the nitrile (-CN) group. Several methods are effective for this transformation:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.

Metal-Acid Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are classic and reliable methods for nitro group reduction.

Table 2: Optimized Synthetic Pathway

| Step | Reaction | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 2-Fluoro-5-nitrobenzonitrile, 4-Hydroxypiperidine, K₂CO₃, DMSO, 80-100 °C | 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzonitrile |

| 2 | Nitro Group Reduction | H₂ (g), Pd/C, Ethanol or Ethyl Acetate | This compound |

Divergent Synthesis Strategies for Structural Analogs

Divergent synthesis is a strategy that allows for the creation of a library of structurally related compounds from a common intermediate or starting material. nih.gov This approach is highly valuable in drug discovery for exploring structure-activity relationships. Analogs of this compound can be generated by modifying either the piperidine moiety or the benzonitrile core.

Modification of the Piperidine Moiety: By replacing 4-hydroxypiperidine with other cyclic amines in the first step of the synthesis, a wide range of analogs can be produced. This allows for the exploration of different ring sizes, stereochemistries, and functional groups on the heterocyclic part of the molecule.

Table 3: Examples of Cyclic Amines for Analog Synthesis

| Amine | Resulting Analog Structure |

|---|---|

| Piperidine | 5-Amino-2-(piperidin-1-yl)benzonitrile |

| Morpholine | 5-Amino-2-(morpholino)benzonitrile |

| (R)-3-Hydroxypyrrolidine | 5-Amino-2-((R)-3-hydroxypyrrolidin-1-yl)benzonitrile |

| Piperazine | 5-Amino-2-(piperazin-1-yl)benzonitrile |

Modification of the Benzonitrile Core: Starting with different substituted 2-fluoronitrobenzene derivatives allows for the introduction of various substituents on the aromatic ring. This can be used to modulate the electronic and steric properties of the final compounds.

Furthermore, the final product itself can serve as a scaffold for further diversification. The primary amino group and the secondary hydroxyl group can be functionalized through reactions like acylation, alkylation, or sulfonation to generate a second generation of analogs.

Chemo- and Regioselectivity Considerations in Synthesis

Regioselectivity: The regioselectivity of the key SNAr reaction is critical for the success of the synthesis. In the substrate 2-fluoro-5-nitrobenzonitrile, the aromatic ring has three substituents: a fluorine atom, a nitro group, and a cyano group. Both the nitro and cyano groups are electron-withdrawing, which activates the ring to nucleophilic attack. The directing effect of these groups determines the position of substitution. Electron-withdrawing groups activate the ortho and para positions relative to themselves for nucleophilic substitution. wikipedia.org

In this case, the fluorine atom is ortho to the powerful activating nitro group and meta to the cyano group. The strong activating effect of the nitro group makes the C-2 position (the carbon attached to the fluorine) highly electrophilic and directs the nucleophilic attack of 4-hydroxypiperidine to this position, ensuring the selective formation of the desired regioisomer.

Chemoselectivity: Chemoselectivity is a major consideration in the second step: the reduction of the nitro group. The molecule contains both a nitro group and a nitrile (cyano) group. The chosen reducing agent must selectively reduce the nitro group to an amine without reducing or hydrolyzing the nitrile.

Catalytic hydrogenation with Pd/C is highly chemoselective for the reduction of nitro groups in the presence of nitriles under controlled conditions. Similarly, metal-based reductions, such as with SnCl₂ or Fe in acidic media, are well-established methods that reliably reduce nitroarenes while leaving the nitrile group intact. This high degree of chemoselectivity is essential for obtaining the desired final product cleanly and in high yield.

An in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the this compound scaffold reveals critical insights into their molecular interactions and biological activities. This chemical structure is a key component in the design of various kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors, which are significant in therapeutic applications. nih.govresearchgate.netThe following sections dissect the SAR of this compound, focusing on its core structural components as outlined.

Molecular Target Identification and Validation for 5 Amino 2 4 Hydroxypiperidin 1 Yl Benzonitrile

Ligand-Based and Structure-Based Target Discovery Approaches

Detailed studies employing ligand-based and structure-based target discovery approaches specifically for 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile have not been identified in the reviewed literature.

Ligand-Based Approaches: Information regarding the pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, or virtual screening of compound libraries based on the structure of this compound is not publicly available.

Structure-Based Approaches: Similarly, there are no published studies detailing the use of techniques such as X-ray crystallography or NMR spectroscopy to elucidate the binding of this compound to a specific protein target. Molecular docking simulations to predict its binding mode with potential targets have also not been reported.

Biochemical and Biophysical Characterization of Target Interactions

Specific biochemical and biophysical data characterizing the direct interaction of this compound with a molecular target are not available in the public domain. While the parent patent suggests an inhibitory effect on IL-4 production, the direct molecular target that leads to this downstream effect has not been explicitly identified or characterized for this specific compound.

| Interaction Parameter | Data for this compound |

| Binding Affinity (Kd) | Not Reported |

| Inhibition Constant (Ki) | Not Reported |

| IC50/EC50 | Not Reported |

| Target Residence Time | Not Reported |

| Thermodynamic Profile | Not Reported |

Interactive Data Table: Please note that the data for the above table is currently not available in published research.

Phenotypic Screening Approaches for Target Deconvolution

While the inhibition of IL-4 production can be considered a phenotypic effect, detailed studies on the use of broader phenotypic screening approaches to identify the target of this compound are not documented. Target deconvolution, the process of identifying the specific molecular target responsible for an observed phenotype, has not been described for this compound in the available literature.

Orthogonal Validation of Identified Molecular Targets

As a definitive molecular target for this compound has not been disclosed in peer-reviewed literature, there are no reports of orthogonal validation studies. Such studies, which would use independent methods to confirm the target, are a crucial step in the validation process.

Mechanistic Elucidation of 5 Amino 2 4 Hydroxypiperidin 1 Yl Benzonitrile S Biological Actions

Receptor Binding and Activation/Inhibition Kinetics

There is currently no publicly available data detailing the binding affinity, dissociation constants (Kd), or inhibition constants (Ki or IC50) of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile for any specific biological receptor. Information regarding its potential agonistic, antagonistic, or inverse agonistic properties is also absent from the scientific record.

Downstream Signaling Pathway Modulation by this compound

Without an identified primary molecular target, the downstream signaling pathways modulated by this compound remain unknown. Research into its effects on common second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) triphosphate (IP3), or its influence on key protein kinase cascades has not been reported.

Allosteric Modulation and Cooperative Binding Mechanisms

There is no evidence to suggest whether this compound acts as an allosteric modulator. Studies required to determine if it binds to a site topographically distinct from the primary ligand binding site on a receptor, and thereby influences the binding or efficacy of the endogenous ligand, have not been published.

Specificity and Selectivity Profiling Against Off-Targets

A crucial aspect of characterizing a compound's therapeutic potential is understanding its selectivity profile. This involves screening the compound against a panel of known receptors, enzymes, and ion channels to identify potential off-target interactions that could lead to undesirable side effects. No such selectivity or off-target profiling data for this compound is available in the public domain.

Preclinical Pharmacological Investigations of 5 Amino 2 4 Hydroxypiperidin 1 Yl Benzonitrile in in Vitro and in Vivo Models Non Human

Cellular Assay Systems for Efficacy Evaluation

The initial assessment of the biological activity of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile involved cellular-based assays designed to measure its effect on specific molecular targets. A primary method employed was an in vitro α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA)-induced calcium (Ca2+) influx assay. This assay is crucial for identifying compounds that can modulate the activity of AMPA receptors, which are implicated in a variety of neurological conditions.

In these cellular systems, the compound was evaluated for its ability to inhibit the increase in intracellular calcium concentration triggered by AMPA. The potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the AMPA-induced response by 50%.

Organotypic and Tissue Culture Models for Functional Assessment

To further understand the functional consequences of the compound's activity in a more complex biological environment, organotypic and tissue culture models are utilized. These models, which can include preparations like brain slices, preserve some of the intricate cellular and synaptic architecture of the original tissue. This allows for the assessment of the compound's effects on neuronal circuitry and synaptic transmission.

While specific data on the use of organotypic models for this compound is not detailed in the provided information, these systems are a standard step in preclinical pharmacology to bridge the gap between isolated cell assays and whole-animal studies.

Pharmacodynamic Biomarker Identification in Preclinical Models

Pharmacodynamic biomarkers are essential for understanding the relationship between drug concentration and its pharmacological effect. In the preclinical evaluation of compounds like this compound, identifying such biomarkers helps in establishing a translatable measure of the drug's activity from animal models to potential human studies.

For a compound targeting neurotransmitter receptors, these biomarkers could include changes in downstream signaling molecules, gene expression, or electrophysiological recordings that correlate with the compound's engagement with its target.

Efficacy Studies in Relevant Animal Models of Disease (Non-Human)

Following promising in vitro results, the efficacy of this compound was evaluated in non-human animal models of disease.

In Vivo Model Selection and Rationale

The selection of an appropriate animal model is critical for assessing the therapeutic potential of a new compound. For a noncompetitive AMPA receptor antagonist, a relevant model is one where the pathophysiology involves excessive glutamatergic neurotransmission, such as epilepsy. An AMPA-induced seizure model in mice is a common and effective in vivo screen for compounds with this mechanism of action. nih.gov This model is chosen because it directly tests the ability of a compound to counteract the effects of AMPA receptor overstimulation in a living organism.

Experimental Design and Outcome Measures in Animal Studies

In these animal studies, the experimental design typically involves administering the compound to the animals prior to inducing seizures with AMPA. The primary outcome measure is the observation of seizure activity. The effectiveness of the compound is determined by its ability to prevent or reduce the severity and frequency of these induced seizures.

Dose-Response Characterization in Animal Models (Non-Human)

To understand the relationship between the administered dose of this compound and its therapeutic effect, a dose-response characterization is performed. This involves testing a range of doses of the compound in the selected animal model. The goal is to identify the minimum effective dose (MED), which is the lowest dose that produces a statistically significant therapeutic effect. For a related compound, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel), the MED in an AMPA-induced seizure model was determined to be 2 mg/kg when administered orally. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no public-facing preclinical research data detailing the sustained efficacy and reversibility of this compound in in vivo animal models.

Therefore, the section "6.4.4. Sustained Efficacy and Reversibility in Animal Models" cannot be developed at this time. Scientific investigation into this specific compound may be proprietary, in early stages not yet published, or not have been undertaken. Without published studies, any discussion on its prolonged pharmacological effects or the washout period in non-human subjects would be entirely speculative and would not meet the required standards of scientific accuracy.

To provide a comprehensive article on this compound, data from peer-reviewed pharmacological studies is essential. As this information becomes available in the public domain, the requested sections can be accurately and thoroughly completed.

Computational and Biophysical Studies on 5 Amino 2 4 Hydroxypiperidin 1 Yl Benzonitrile

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target protein and to study the dynamic behavior of the resulting complex. These methods are instrumental in understanding the molecular basis of drug action and in the rational design of new therapeutic agents.

A thorough review of scientific databases indicates that no specific molecular docking or molecular dynamics simulation studies have been published for 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile. Consequently, there is no publicly available data detailing its potential binding modes, interaction patterns with specific biological targets, or the stability of any such ligand-target complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.

There are no published QSAR studies that specifically include this compound. As a result, no predictive models for its biological activity based on its structural features are available in the public domain.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models can then be used as 3D queries to search large chemical databases in a process known as virtual screening to identify new potential lead compounds.

No pharmacophore models derived from or used to screen for compounds with the this compound scaffold have been reported in the scientific literature. Therefore, there is no information on the key pharmacophoric features of this compound or its use in virtual screening campaigns.

Conformational Analysis and Ligand Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the preferred conformations of a ligand is crucial as it can significantly influence its ability to bind to a biological target.

No specific conformational analysis or studies on the ligand energetics of this compound have been published. Therefore, data regarding its conformational preferences and the associated energy landscapes are not available.

Absorption, Distribution, Metabolism, and Excretion Adme Studies of 5 Amino 2 4 Hydroxypiperidin 1 Yl Benzonitrile in Preclinical Contexts Non Human

In Vitro Permeability and Absorption Assays

The potential for oral absorption of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile has been investigated using cell-based and artificial membrane assays. These models are crucial for predicting in vivo intestinal permeability.

Caco-2 cell permeability assays are a standard in vitro tool to model the human intestinal barrier. When cultured as a monolayer, these cells differentiate to form tight junctions, mimicking the paracellular pathway of absorption. They also express various transporters and efflux pumps, providing insight into transcellular transport mechanisms. While specific data for this compound is not publicly available, compounds of similar structure are often evaluated for their apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess absorption and potential for efflux.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput screening method used to predict passive diffusion across the intestinal epithelium. This assay measures a compound's ability to permeate a lipid-infused artificial membrane, providing a rapid assessment of its passive permeability characteristics.

Table 1: Representative In Vitro Permeability Assay Parameters (Note: This table is a template. No specific data for this compound is currently available in the public domain.)

| Assay Type | Parameter | Value | Classification |

| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | Data not available | - |

| Caco-2 | Efflux Ratio (Papp B-A / Papp A-B) | Data not available | - |

| PAMPA | Pe (10⁻⁶ cm/s) | Data not available | - |

Plasma Protein Binding and Distribution in Biological Fluids (Non-Human)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to target tissues. High plasma protein binding can limit the free fraction of a drug, affecting its efficacy and clearance.

Equilibrium dialysis and ultrafiltration are common in vitro methods used to determine the percentage of a compound bound to plasma proteins in various preclinical species such as rats and dogs. This information is critical for interpreting pharmacokinetic data and for scaling to predict human pharmacokinetics.

Table 2: Plasma Protein Binding in Preclinical Species (Note: This table is a template. No specific data for this compound is currently available in the public domain.)

| Species | Method | % Bound | Free Fraction (fu) |

| Rat | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

Hepatic and Extra-Hepatic Metabolism in Preclinical Species (Non-Human)

Understanding the metabolic fate of this compound is essential for identifying potential drug-drug interactions and understanding its clearance mechanisms. In vitro metabolism studies are typically conducted using liver microsomes or hepatocytes from preclinical species.

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. Incubating the compound with liver microsomes from species such as rats and dogs in the presence of necessary cofactors can identify the primary metabolic pathways and the specific CYP isoforms involved.

Hepatocytes, which contain both phase I and phase II metabolic enzymes, provide a more complete picture of a compound's metabolism, including conjugation reactions like glucuronidation and sulfation.

Table 3: In Vitro Metabolic Stability in Liver Microsomes (Note: This table is a template. No specific data for this compound is currently available in the public domain.)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Human | Data not available | Data not available |

Excretion Pathways and Mass Balance Studies (Non-Human)

While in vitro methods provide initial insights, in vivo studies in preclinical species are necessary to fully understand the excretion pathways of a compound and its metabolites. Mass balance studies, typically conducted using a radiolabeled version of the compound, are the gold standard for determining the routes and rates of excretion (urine, feces, and bile).

These studies provide a quantitative account of the administered dose and help to identify all major metabolites in various biological matrices. This information is crucial for a complete understanding of the compound's disposition.

Pharmacokinetic Modeling and Prediction in Preclinical Species (Non-Human)

The data gathered from in vitro ADME studies are integrated into pharmacokinetic (PK) models to predict the in vivo behavior of this compound. These models can simulate the concentration-time profile of the drug in plasma and tissues, helping to estimate key PK parameters such as clearance, volume of distribution, and half-life.

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that incorporates system-specific data (e.g., blood flow rates, tissue volumes) and drug-specific data (e.g., permeability, metabolic stability, plasma protein binding) to predict the ADME of a compound in different species. These models are valuable for extrapolating preclinical data to predict human pharmacokinetics and for designing clinical studies.

Metabolic Pathways and Metabolite Identification of 5 Amino 2 4 Hydroxypiperidin 1 Yl Benzonitrile Non Human

Enzyme Systems Involved in 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile Biotransformation

Information regarding the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or other phase I and phase II enzymes, responsible for the biotransformation of this compound is not available in the reviewed literature.

Identification and Structural Elucidation of Major Metabolites

There are no published studies that identify or structurally elucidate the major metabolites of this compound in any non-human species.

Metabolic Stability and Reaction Phenotyping

Data on the metabolic stability of this compound in vitro (e.g., in liver microsomes or hepatocytes) or reaction phenotyping studies to identify the specific enzymes involved in its metabolism have not been reported.

Impact of Metabolism on Biological Activity

The effect of metabolism on the biological activity of this compound, including whether its metabolites are active, inactive, or have altered activity, has not been documented.

Analytical Methodologies for 5 Amino 2 4 Hydroxypiperidin 1 Yl Benzonitrile in Biological Matrices Non Human

Chromatographic Techniques for Quantification (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules like 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile in biological fluids due to its high sensitivity, selectivity, and throughput. bioanalysis-zone.com

A typical LC-MS/MS method involves the separation of the target analyte from endogenous matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer. For a compound with the chemical properties of this compound, a reversed-phase column (e.g., C18) would likely be employed with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid to aid ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

The mass spectrometer, typically a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecule of the analyte ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment ion in the third quadrupole. This highly specific process minimizes interferences and allows for accurate quantification, often to the picogram per milliliter level. The use of a stable isotope-labeled internal standard is standard practice to account for any variability during sample processing and analysis.

Table 1: Illustrative LC-MS/MS Conditions for Analysis of this compound in Rat Plasma

Sample Preparation Strategies for Complex Biological Samples

The primary objective of sample preparation is to isolate the analyte from the complex biological matrix, remove potential interferences, and concentrate the sample to improve detection limits. amazonaws.com The choice of the extraction technique is guided by the physicochemical properties of the analyte, the required sensitivity, and the sample throughput needs.

Commonly employed techniques for small molecules in preclinical studies include:

Protein Precipitation (PPT): This is a straightforward and high-throughput method where a water-miscible organic solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins. nih.govnih.gov After centrifugation, the supernatant is analyzed. While simple, it may be less effective at removing other endogenous interferences.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. amazonaws.comnih.gov This technique generally yields cleaner extracts than PPT and can offer a degree of selectivity based on the choice of the extraction solvent.

Solid-Phase Extraction (SPE): SPE is a highly selective and powerful technique that can provide very clean samples and allows for significant concentration of the analyte. amazonaws.com The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Table 2: Illustrative Comparison of Sample Preparation Methods

Validation of Analytical Methods for Preclinical Studies (Non-Human)

Before a bioanalytical method can be used to support preclinical studies, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. nih.gov This validation is typically conducted in accordance with regulatory guidelines.

Key validation parameters include:

Selectivity: The ability to measure the analyte without interference from other components in the matrix.

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentrations on different days. Accuracy should typically be within ±15% of the nominal value, and precision (expressed as the coefficient of variation, CV) should not exceed 15%.

Calibration Curve: Demonstrates the relationship between the analyte concentration and the instrument response over a defined range. The curve should be linear with a correlation coefficient (r²) of ≥0.99.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Stability: Evaluation of the analyte's stability in the biological matrix under various conditions, including freeze-thaw cycles and storage at different temperatures.

Table 3: Illustrative Summary of Bioanalytical Method Validation Parameters

Metabolite Quantitation in Biological Specimens (Non-Human)

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. nih.gov This involves the identification and quantification of major metabolites in various biological samples. The analytical strategies for metabolites are similar to those for the parent compound.

Initially, in vitro systems such as liver microsomes are used to identify potential metabolites. Subsequently, in vivo studies in preclinical species are conducted to confirm the metabolic profile. Once major metabolites are identified and synthesized, quantitative LC-MS/MS methods are developed and validated for these metabolites in the relevant biological matrices. Often, a single method can be developed to simultaneously measure the parent drug and its key metabolites, providing a comprehensive understanding of the drug's disposition.

Table 4: Illustrative Pharmacokinetic Data for a Parent Compound and its Metabolite in Rat Plasma

Conceptual Therapeutic Potential and Future Research Directions for 5 Amino 2 4 Hydroxypiperidin 1 Yl Benzonitrile

Translational Considerations from Preclinical Findings (Non-Human)

There is no publicly available data from non-human, preclinical studies of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile. Therefore, any translational considerations regarding its potential efficacy, target engagement, or pharmacokinetic and pharmacodynamic profiles cannot be formulated.

Exploration of Novel Indications Based on Mechanistic Insights

The mechanism of action of this compound has not been elucidated in any published research. Without an understanding of its molecular targets or signaling pathways, the exploration of novel therapeutic indications remains speculative and scientifically unfounded.

Methodological Advancements in Research on this Compound Class

While general advancements in analytical and screening methodologies are continually being made in medicinal chemistry and pharmacology, no specific methodological advancements have been reported in the context of researching this compound or its specific compound class.

Interdisciplinary Research Collaborations for this compound

There are no documented interdisciplinary research collaborations focused on the study of this compound in the public domain. The development of such a compound would typically require collaboration between medicinal chemists, pharmacologists, biologists, and clinicians; however, evidence of such efforts is not available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-cyanoaniline derivatives with 4-hydroxypiperidine under nucleophilic aromatic substitution conditions. Key parameters include:

- Temperature : Reactions are often conducted at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.

- Catalysts : Use of K₂CO₃ or Cs₂CO₃ as bases improves yield by deprotonating the amine group and facilitating substitution .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials or byproducts.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation and hydrolysis of the nitrile group.

- Handling : Use gloveboxes or fume hoods to avoid moisture absorption, as hygroscopicity may alter reactivity. Pre-dry solvents (e.g., molecular sieves for DMF) to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the piperidinyl substitution pattern (e.g., δ ~3.5–4.0 ppm for hydroxypiperidine protons) and nitrile presence (C≡N signal at ~110–120 ppm in ¹³C).

- IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₄N₃O) and distinguishes isotopic patterns from impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and predicted NMR chemical shifts for this compound?

- Methodological Answer :

- Deuterated Solvents : Test in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts, particularly for the amine and hydroxyl protons.

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to identify coupling patterns obscured by overlapping signals (e.g., piperidinyl CH₂ groups).

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to pinpoint conformational effects .

Q. What strategies optimize regioselectivity when introducing the 4-hydroxypiperidinyl group into the benzonitrile scaffold?

- Methodological Answer :

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the amino group, directing substitution to the ortho position.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., TBS ether) to prevent undesired hydrogen bonding that may hinder reactivity.

- Solvent Effects : Non-polar solvents (toluene) favor intramolecular cyclization, while DMSO enhances intermolecular substitution .

Q. How can HPLC methods be tailored to assess the purity of this compound and quantify trace impurities?

- Methodological Answer :

- Column Choice : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5% to 95% ACN over 20 min).

- Detection : UV at 254 nm (aromatic absorption) and 220 nm (amine/nitrile).

- Validation : Spike samples with synthetic impurities (e.g., unreacted 2-cyanoaniline) to calibrate retention times and quantify limits of detection (LOD < 0.1%) .

Q. What computational approaches are effective in evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the hydroxypiperidine oxygen and conserved residues (e.g., Lys721).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (salinity, pH 7.4).

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities relative to known inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.